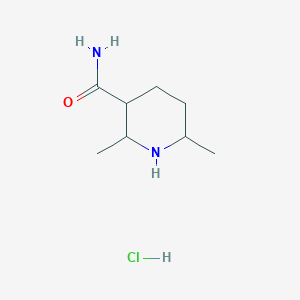

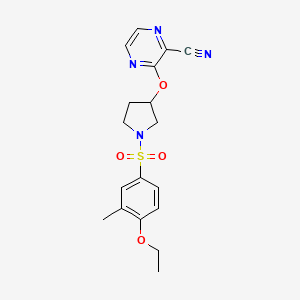

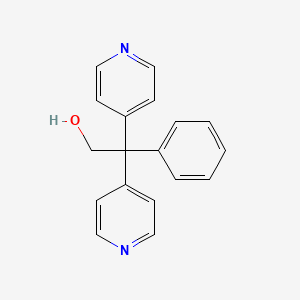

N-(5-chloro-2-methoxyphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(5-chloro-2-methoxyphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide" is a chemically synthesized molecule that appears to be related to various research efforts in the development of potential therapeutic agents. While the provided papers do not directly discuss this exact compound, they do explore similar chemical structures and their biological activities, which can provide insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from substituted or unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and then further functionalized to achieve the desired acetamide derivatives. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized using a process that involved stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH .

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of a related compound, N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, was characterized by X-ray single crystal diffraction, IR-NMR spectroscopy, and DFT studies . These techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents on the aromatic rings and the heterocyclic components. The presence of reactive groups such as chloromethyl in benzisoxazole derivatives, as seen in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, suggests potential for further chemical modifications and the synthesis of a variety of substituted benzoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, including solubility, melting points, and stability, are characterized using various analytical techniques. For example, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were characterized by their melting points, and their structures were confirmed by 1H NMR, IR, and MS spectroscopy . Additionally, the crystalline structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide was determined by X-ray diffraction analysis, which also revealed the presence of non-covalent interactions such as hydrogen bonds in the crystal packing .

Applications De Recherche Scientifique

Comparative Metabolism in Herbicides

Studies on chloroacetamide herbicides, such as acetochlor and metolachlor, have been conducted to understand their metabolism in liver microsomes of humans and rats. This research has implications for evaluating the environmental and health impacts of these chemicals. These studies show how chloroacetamide herbicides undergo complex metabolic pathways, potentially leading to carcinogenic compounds, highlighting the importance of understanding these processes for safety assessments (Coleman et al., 2000).

Inhibition of Fatty Acid Synthesis

Research has demonstrated that chloroacetamide herbicides, such as alachlor and metazachlor, can inhibit fatty acid synthesis in certain algae species. This is significant for understanding the mode of action of these herbicides and their potential environmental impacts, particularly in aquatic environments (Weisshaar & Böger, 1989).

Anti-inflammatory Activity

The synthesis and pharmacological evaluation of novel acetamide derivatives have shown potential anti-inflammatory activity. This kind of research indicates the therapeutic potential of acetamide derivatives in treating inflammation and possibly other conditions (Sunder & Maleraju, 2013).

Novel Antipsychotic Agents

Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds related to acetamides, have explored their potential as novel antipsychotic agents. These findings suggest the versatility of acetamide derivatives in drug development, offering new avenues for treating psychiatric disorders (Wise et al., 1987).

Environmental Impact and Detection

Research on the environmental presence and detection methodologies for herbicides like alachlor and metolachlor and their degradation products has been essential for monitoring and assessing the ecological impact of these substances. Understanding their adsorption, mobility, and degradation in soil and water helps in developing strategies for mitigating their environmental footprint (Zimmerman et al., 2002).

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O3/c1-24-16-7-4-12(19)8-15(16)21-18(23)10-14-9-17(25-22-14)11-2-5-13(20)6-3-11/h2-9H,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZPCBYCMLVMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2531549.png)

![(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B2531550.png)

![9-cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2531554.png)

![Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate](/img/structure/B2531560.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2531567.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)